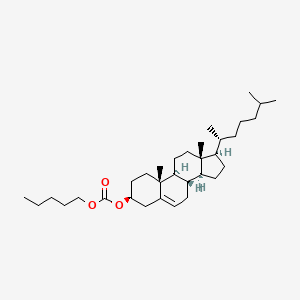

carbonate de cholestérol n-amyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

cholesterol n-amyl carbonate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Utilized in the study of cell membrane dynamics and cholesterol metabolism.

Medicine: Investigated for its potential therapeutic benefits in treating cholesterol-related disorders.

Industry: Employed in the production of specialized polymers and materials

Mécanisme D'action

Target of Action

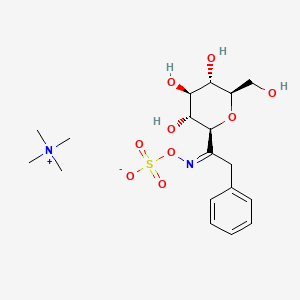

Cholesterol N-Amyl Carbonate, also known as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate, is a derivative of cholesterol. Cholesterol is an essential lipid for mammalian cells and can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . Therefore, the primary targets of Cholesterol N-Amyl Carbonate are likely to be similar to those of cholesterol, including various enzymes involved in cholesterol metabolism and transport, such as HMG-CoA reductase and the NPC1 and NPC2 proteins .

Mode of Action

For instance, cholesterol is first converted to cholest-4-en-3-one by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Cholesterol N-Amyl Carbonate might undergo similar transformations and interactions.

Biochemical Pathways

Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane, ensuring cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . Cholesterol N-Amyl Carbonate, being a derivative of cholesterol, may be involved in similar biochemical pathways.

Pharmacokinetics

For instance, cholesterol is synthesized through the mevalonate pathway in the endoplasmic reticulum and is delivered to cells via receptor-mediated uptake of low-density lipoproteins (LDLs) .

Result of Action

For example, cholesterol is crucial for maintaining membrane integrity and fluidity, and it serves as a precursor for the synthesis of steroid hormones .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of cholesterol and its derivatives. For instance, temperature, humidity, and air pollutants have been shown to affect cholesterol levels . Therefore, similar environmental factors might also influence the action of Cholesterol N-Amyl Carbonate.

Analyse Biochimique

Biochemical Properties

Cholesterol n-amyl carbonate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in cholesterol metabolism, such as HMG-CoA reductase and cytochrome P450 enzymes . These interactions are essential for the synthesis and regulation of cholesterol levels within the body. Cholesterol n-amyl carbonate also interacts with lipid transport proteins, such as NPC1 and NPC2, which are involved in the intracellular transport of cholesterol . These interactions help in maintaining cellular cholesterol homeostasis.

Cellular Effects

Cholesterol n-amyl carbonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the integrity and fluidity of cellular membranes, which in turn impacts membrane-bound receptors and signaling molecules . This compound has been shown to modulate the activity of signaling pathways such as the SREBP pathway, which regulates cholesterol synthesis and uptake . Additionally, cholesterol n-amyl carbonate can influence gene expression by interacting with transcription factors like LXR and SREBP, leading to changes in the expression of genes involved in lipid metabolism .

Molecular Mechanism

At the molecular level, cholesterol n-amyl carbonate exerts its effects through binding interactions with various biomolecules. It binds to the sterol-sensing domains of proteins such as NPC1 and NPC2, facilitating the transport of cholesterol within cells . This compound also acts as an allosteric modulator of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase . By binding to these enzymes, cholesterol n-amyl carbonate can either inhibit or activate their activity, leading to changes in cholesterol levels and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesterol n-amyl carbonate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that cholesterol n-amyl carbonate is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its ability to modulate cellular cholesterol levels and impact cellular processes such as membrane fluidity and signaling .

Dosage Effects in Animal Models

The effects of cholesterol n-amyl carbonate vary with different dosages in animal models. At low doses, this compound can enhance cholesterol metabolism and improve lipid homeostasis . At high doses, it may lead to toxic effects, such as liver damage and disruption of cellular membranes . Threshold effects have been observed, where the beneficial effects of cholesterol n-amyl carbonate are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

Cholesterol n-amyl carbonate is involved in several metabolic pathways, including the mevalonate pathway and the bile acid synthesis pathway . It interacts with enzymes such as HMG-CoA reductase and cytochrome P450 enzymes, which are crucial for cholesterol biosynthesis and metabolism . This compound can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes and influencing the overall cholesterol balance within cells .

Transport and Distribution

The transport and distribution of cholesterol n-amyl carbonate within cells and tissues involve various transporters and binding proteins. It is primarily transported by lipid transport proteins such as NPC1 and NPC2, which facilitate its movement between cellular compartments . Additionally, cholesterol n-amyl carbonate can bind to lipoproteins in the bloodstream, aiding its distribution to different tissues . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Cholesterol n-amyl carbonate is localized in various subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins specific to these compartments . Targeting signals and post-translational modifications play a role in directing cholesterol n-amyl carbonate to specific organelles, where it can exert its effects on cholesterol metabolism and cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cholesterol n-amyl carbonate is synthesized by reacting cholesterol with amyl carbonate. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of cholesterol n-amyl carbonate involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as crystallization and chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: cholesterol n-amyl carbonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

Comparaison Avec Des Composés Similaires

Cholesterol: The parent compound, essential for cell membrane structure and function.

Cholesteryl Oleate: A cholesterol ester used in the study of lipid metabolism.

Cholesteryl Palmitate: Another cholesterol ester with applications in biochemistry and cell biology.

Uniqueness: cholesterol n-amyl carbonate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other cholesterol derivatives .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O3/c1-7-8-9-21-35-31(34)36-26-17-19-32(5)25(22-26)13-14-27-29-16-15-28(24(4)12-10-11-23(2)3)33(29,6)20-18-30(27)32/h13,23-24,26-30H,7-12,14-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZGKUVSDXMPGA-FLFWOSPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659874 | |

| Record name | (3beta)-Cholest-5-en-3-yl pentyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-79-5 | |

| Record name | (3beta)-Cholest-5-en-3-yl pentyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)

![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)

![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)